molecular formula C28H32N2O4S2 B605183 2-羟基-N,N,N-三甲基乙-1-铵(Z)-4-(5-((3-苄基-4-氧代-2-硫代噻唑烷-5-亚甲基)甲基)呋喃-2-基)苯甲酸酯 CAS No. 2055362-74-6

2-羟基-N,N,N-三甲基乙-1-铵(Z)-4-(5-((3-苄基-4-氧代-2-硫代噻唑烷-5-亚甲基)甲基)呋喃-2-基)苯甲酸酯

货号 B605183
CAS 编号: 2055362-74-6
分子量: 524.694
InChI 键: HIJWAHUTJVGURK-GNWMQEPYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound, also known as 2-Hydroxy-N,N,N-trimethylethan-1-aminium (Z)-4-(5-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate, has a molecular weight of 524.66 . It is a solid substance and is produced through synthetic / extractive chemistry . It was once granted orphan designation for the treatment of pancreatic cancer, but the designation was later withdrawn .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H15NO4S2.C5H14NO/c24-20-19 (29-22 (28)23 (20)13-14-4-2-1-3-5-14)12-17-10-11-18 (27-17)15-6-8-16 (9-7-15)21 (25)26;1-6 (2,3)4-5-7/h1-12H,13H2, (H,25,26);7H,4-5H2,1-3H3/q;+1/p-1/b19-12-; .


Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in an inert atmosphere, under -20°C .

科学研究应用

Reprogramming Innate Immunity in Pancreatic Cancer

ADH-503, a small-molecule agonist, has been found to reprogram innate immunity to sensitize pancreatic cancer to immunotherapies . It leads to the repolarization of tumor-associated macrophages, reduction in the number of tumor-infiltrating immunosuppressive myeloid cells, and enhanced dendritic cell responses . These actions improve antitumor T cell immunity and render checkpoint inhibitors effective in previously unresponsive pancreatic ductal adenocarcinoma (PDAC) models .

Enhancing the Efficacy of Checkpoint Inhibitor Immunotherapies

Researchers hope that ADH-503 can eventually make the checkpoint inhibitor immunotherapies that revolutionized the treatment of many cancers available to pancreatic cancer patients . This compound interferes with the migration and polarization of myeloid cells, a type of immune system cell that circulates through the body identifying and attacking pathogens like cancer .

Reducing Myeloid Cell Recruitment to PDAC Tissues

ADH-503 binds CD11b and reduces myeloid cell recruitment to PDAC tissues . This compound achieves a partially active CD11b conformation, which is an integrin molecule highly expressed on the cell surface of myeloid cell subsets and plays an important role in their trafficking and cellular functions in inflamed tissues .

Improving Antitumor T Cell Immunity

The activation of CD11b by ADH-503 improves antitumor T cell immunity . This compound leads to a decrease in the number of myeloid cells in and near the tumors, and the remaining myeloid cells are shown to be ones that promoted, rather than suppressed, immune responses .

Slowing Tumor Growth

When ADH-503 was orally delivered to mice with pancreatic cancer, the number of myeloid cells in and near the tumors dropped, and the remaining myeloid cells were shown to be ones that promoted, rather than suppressed, immune responses . This environment translated into greater numbers of cancer-killing T cells in the tumor, significantly slower tumor growth, and longer survival .

Potential for Future Clinical Applications

The development of the ADH-503 molecule for future clinical applications is underway . The hope is that this compound can be used to overcome the dosing limitation of CD11b blockade in previous studies .

安全和危害

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

作用机制

属性

IUPAC Name

4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate;2-hydroxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4S2.C5H14NO/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26;1-6(2,3)4-5-7/h1-12H,13H2,(H,25,26);7H,4-5H2,1-3H3/q;+1/p-1/b19-12-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWDQYRMBCOOJR-JHMJKTBASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)[O-])SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCO.C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)[O-])/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-N,N,N-trimethylethan-1-aminium (Z)-4-(5-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate

CAS RN

2055362-74-6
Record name ADH-503
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ADH-503
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17133
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ADH-503
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THN3VQ67CA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-N,N,N-trimethylethan-1-aminium (Z)-4-(5-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate

Q & A

Q1: What is the mechanism of action of ADH-503 and how does it affect the tumor microenvironment?

A1: ADH-503 acts as a partial agonist of CD11b, an integrin highly expressed on myeloid cells like macrophages. By binding to CD11b, ADH-503 modulates the function of these cells within the tumor microenvironment (TME). Specifically, ADH-503 has been shown to:

  • Reprogram tumor-associated macrophages (TAMs): Instead of promoting tumor growth and immunosuppression, TAMs treated with ADH-503 adopt a phenotype that supports anti-tumor immunity. []
  • Reduce the infiltration of immunosuppressive myeloid cells: This includes reducing the recruitment of myeloid-derived suppressor cells (MDSCs) and other inhibitory immune cells into the TME. []
  • Enhance dendritic cell responses: Dendritic cells are crucial for initiating T cell responses, and ADH-503 treatment improves their ability to present tumor antigens and activate anti-tumor T cells. []

Q2: What are the preclinical findings regarding the combination of ADH-503 with other cancer therapies?

A2: Preclinical studies using mouse models of pancreatic ductal adenocarcinoma (PDAC) have demonstrated promising results:

  • Synergy with chemotherapy and radiotherapy: ADH-503 treatment enhanced the efficacy of both chemotherapy and radiation therapy, leading to improved tumor control. []
  • Sensitization to checkpoint blockade: PDAC is typically resistant to checkpoint inhibitors, but combining ADH-503 with anti-PD-1 therapy rendered these tumors sensitive, resulting in significant tumor regression. [, ]
  • Improved anti-tumor T cell responses: Treatment with ADH-503 in combination with other therapies led to increased infiltration of anti-tumor T cells into the TME and enhanced their activity. []

Q3: What is the significance of developing a 3D tumor microenvironment model for studying ADH-503?

A: Traditional 2D cell culture systems fail to accurately recapitulate the complex architecture and cellular interactions present within the TME. A 3D model, like the star-shaped poly(ethylene glycol)–heparin hydrogel matrix described in one of the research papers [], offers several advantages:

  • Mimicking tumor complexity: The 3D model incorporates multiple cell types found in the TME, including pancreatic cancer cells, cancer-associated fibroblasts, and myeloid cells, providing a more realistic representation of the tumor. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。